molecular formula C13H19ClO8 B14169596 Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside CAS No. 53691-80-8

Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside

Cat. No.: B14169596
CAS No.: 53691-80-8
M. Wt: 338.74 g/mol
InChI Key: WOHUZHBCKXUUQX-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside is a synthetic organic compound that belongs to the class of acetylated sugars. This compound is characterized by the presence of three acetyl groups and a chlorine atom attached to a hexopyranoside ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The chlorination step is achieved by treating the acetylated intermediate with thionyl chloride or another chlorinating agent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as triethylamine.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted hexopyranosides.

    Hydrolysis: Formation of deacetylated hexopyranosides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside involves its interaction with specific molecular targets. The acetyl groups and the chlorine atom play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The pathways involved include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
  • Methyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranosid-uronate
  • Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside is unique due to the presence of a chlorine atom at the 6-position, which imparts distinct chemical properties and reactivity compared to other acetylated hexopyranosides. This structural feature makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

53691-80-8

Molecular Formula

C13H19ClO8

Molecular Weight

338.74 g/mol

IUPAC Name

[4,5-diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C13H19ClO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3

InChI Key

WOHUZHBCKXUUQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CCl

Origin of Product

United States

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